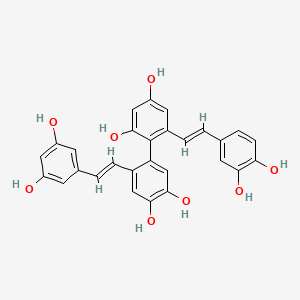
Tibeticanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tibeticanol is a natural product found in Caragana tibetica with data available.
科学的研究の応用
Chemical Properties and Structure
Tibeticanol is characterized by its molecular formula C28H22O8 and has been identified as an amorphous brown powder. Its unique structure contributes to its bioactivity, making it a subject of interest in pharmacological studies.
Pharmacological Applications
1. Antiviral Activity
this compound has demonstrated significant antiviral properties, particularly against the herpes simplex virus type 2. Research indicates that it can inhibit viral replication, suggesting its potential use in antiviral therapies .
2. Anti-inflammatory Effects
Studies have shown that this compound possesses anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in conditions such as arthritis and other inflammatory disorders .
3. Antioxidant Properties
this compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor .
Case Study 1: Traditional Medicine Utilization
A study on the ethnobotanical uses of plants containing this compound highlighted its historical significance in traditional Chinese medicine. It has been utilized for ailments such as fevers, inflammation, and wounds, showcasing its broad therapeutic potential .
Case Study 2: In Vitro Studies
In vitro experiments demonstrated that this compound effectively reduced cell viability in cancer cell lines. For instance, it showed cytotoxic effects against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells, indicating its potential as an anticancer agent .
Comparative Data Table
特性
分子式 |
C28H22O8 |
|---|---|
分子量 |
486.5 g/mol |
IUPAC名 |
5-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-[2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-4,5-dihydroxyphenyl]benzene-1,3-diol |
InChI |
InChI=1S/C28H22O8/c29-19-7-16(8-20(30)12-19)2-4-17-11-25(34)26(35)14-22(17)28-18(10-21(31)13-27(28)36)5-1-15-3-6-23(32)24(33)9-15/h1-14,29-36H/b4-2+,5-1+ |
InChIキー |
LRKNRUGVNBJHFV-AGYHSSTASA-N |
異性体SMILES |
C1=CC(=C(C=C1/C=C/C2=C(C(=CC(=C2)O)O)C3=CC(=C(C=C3/C=C/C4=CC(=CC(=C4)O)O)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C=CC2=C(C(=CC(=C2)O)O)C3=CC(=C(C=C3C=CC4=CC(=CC(=C4)O)O)O)O)O)O |
同義語 |
tibeticanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















